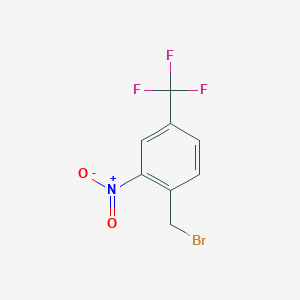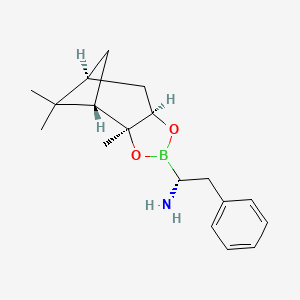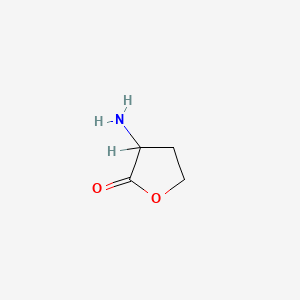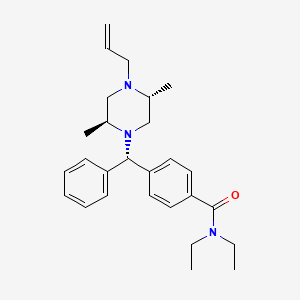![molecular formula C9H13NO B1143155 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime CAS No. 162795-17-7](/img/structure/B1143155.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and a hydroxylamine functional group. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine typically involves multiple steps, starting from readily available precursors One common approach is the cyclopropanation of a bicyclo[22The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the spirocyclic structure, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: Its derivatives are investigated for use in materials science, particularly in the development of new polymers and advanced materials
Wirkmechanismus
The mechanism of action of N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This functional group can form hydrogen bonds and engage in redox reactions, influencing various biochemical pathways. The spirocyclic structure also contributes to its binding affinity and specificity for certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-dione: This compound shares the spirocyclic structure but differs in its functional groups, leading to different reactivity and applications.
Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]: Another spirocyclic compound with a different ring system, used in various chemical studies.
Uniqueness
N-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-ylidenehydroxylamine is unique due to its combination of a spirocyclic structure and a hydroxylamine functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
162795-17-7 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.20562 |
Synonyme |
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropan]-2-one, oxime (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid, 2-amino-2-cyano-4-methyl-, ethyl ester,](/img/new.no-structure.jpg)




